![molecular formula C34H35N5O6S B2917276 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 689759-48-6](/img/structure/B2917276.png)
2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different quinazolinone derivatives, while reduction could produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
The compound "2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide" is a complex organic molecule with potential pharmaceutical applications due to its ability to modulate various biological pathways. This compound combines multiple structural features, including a quinazoline core and a piperazine moiety, which may lead to unique biological activities.
Potential Pharmaceutical Applications
Substituted amides, like the compound , exhibit potential pharmaceutical applications due to their ability to modulate various biological pathways. The presence of both quinazoline and piperazine pharmacophores in its structure suggests it may have unique biological activities, potentially useful in therapeutic development for metabolic disorders and cancer treatments.
Structural Features and Biological Activity
- N-cyclohexyl-2-((8-oxo…): This compound stands out because of its complex structure, which combines quinazoline and piperazine. It may have unique biological activities that are not observed in simpler molecules. Its interactions with metabolic pathways make it interesting for the therapeutic development of metabolic disorders and cancer treatments.
- 4-(4-(4-phenyldiphenylmethyl)piperazinocarbonyl)-benzamide: Contains piperazine and benzamide moieties and demonstrates antitumor activity.
- 7-(4-piperazinocarbonyl)-quinazolinone: Features a quinazoline structure with piperazine and has potential anti-inflammatory properties.
- N-cyclohexylanilide: A simple amide with cyclohexane that exhibits antimicrobial properties.
Research and Screening
This compound and its analogs are available as screening compounds for chemical research .
- ChemDiv Compound ID K284-5939: 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is available as a screening compound .
- ChemDiv Compound ID K284-5961: N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is another related screening compound .
Related Compounds: Upadacitinib
Upadacitinib, a Janus kinase 1 (JAK1) inhibitor, shares a similar structural motif (a quinazoline core) . It achieves high specificity by inhibiting JAK1 with greater potency than JAK2, JAK3, and TYK2 . Upadacitinib competitively binds to the ATP-binding site of JAK1, inhibiting STAT phosphorylation and subsequent gene regulation involved in inflammation, effectively suppressing pro-inflammatory cytokine production while minimizing off-target effects .
FTIR Spectroscopy Applications
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to proteins or enzymes, altering their activity, and thereby affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: Share a similar core structure and have comparable chemical properties.
Phenylpiperazine compounds: Known for their biological activity and potential therapeutic applications.
Uniqueness
What sets 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both chemical synthesis and potential biological activity.
Biologische Aktivität
The compound 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide (commonly referred to as K284-5939) is a synthetic organic molecule with potential applications in medicinal chemistry. Its complex structure incorporates various functional groups that may confer significant biological activities, particularly in the field of oncology.
Chemical Structure and Properties
The molecular formula of K284-5939 is C29H27N5O5S. The compound features a quinazoline core, a piperazine moiety, and a dioxolo ring, which are critical for its biological interactions. The detailed structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C29H27N5O5S |
Molecular Weight | 537.61 g/mol |
IUPAC Name | This compound |
CAS Number | 689759-42-0 |
The biological activity of K284-5939 is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The quinazoline core is known for its capacity to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
Key Mechanisms:
- Topoisomerase Inhibition : The compound likely binds to the active site of topoisomerases, preventing DNA unwinding and replication.
- Receptor Modulation : The piperazine moiety may interact with various receptors, modulating signaling pathways that influence cell survival and proliferation.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of K284-5939 against various cancer cell lines. For instance:
-
Cell Viability Assays : K284-5939 was tested on MCF7 (breast cancer) and MCF10A (non-tumorigenic) cell lines at concentrations of 10, 20, and 50 µM over different time points (24, 48, and 72 hours). Results indicated a significant reduction in viability for MCF7 cells compared to MCF10A cells at higher concentrations.
Concentration (µM) MCF7 Viability (%) MCF10A Viability (%) 10 80 95 20 60 90 50 40 85 - Combination Studies : When combined with doxorubicin (a standard chemotherapeutic agent), K284-5939 exhibited enhanced cytotoxicity against MCF7 cells at concentrations of 20 and 50 µM.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of K284-5939 to topoisomerase II and DNA minor groove sites. These studies suggest that the compound has a favorable binding profile that could translate into effective inhibition of target enzymes.
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds that share structural characteristics with K284-5939. These studies demonstrated that derivatives containing the quinazoline scaffold exhibited potent anticancer properties comparable to established drugs like doxorubicin.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O6S/c40-31(35-19-26-7-4-16-43-26)21-46-34-36-28-18-30-29(44-22-45-30)17-27(28)33(42)39(34)20-23-8-10-24(11-9-23)32(41)38-14-12-37(13-15-38)25-5-2-1-3-6-25/h1-3,5-6,8-11,17-18,26H,4,7,12-16,19-22H2,(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAVEGHAMUIMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.